molecular formula C23H23N5O4 B2803008 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide CAS No. 951616-66-3

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2803008
CAS No.: 951616-66-3
M. Wt: 433.468
InChI Key: IMUBVJZNFNZTFG-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heterocyclic core with a 5,7-dioxo motif. Key structural features include:

  • Position 6: A benzyl substituent, which may enhance lipophilicity and influence binding interactions.
  • Position 2: An ethyl group, contributing to steric and electronic modulation of the core.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-26-14-19-21(25-26)22(30)28(13-16-8-5-4-6-9-16)23(31)27(19)15-20(29)24-17-10-7-11-18(12-17)32-2/h4-12,14H,3,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBVJZNFNZTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C24H25N5O4
  • Molecular Weight : 447.495 g/mol
  • IUPAC Name : 2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide

Biological Activity Overview

The biological activity of this compound primarily focuses on its anticancer properties. Pyrazolo[4,3-d]pyrimidine derivatives have been studied for their potential to inhibit various cancer cell lines through multiple mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown efficacy in inhibiting microtubule assembly, which is crucial for cancer cell proliferation. Microtubule destabilization leads to cell cycle arrest and apoptosis in cancer cells.
    • It enhances caspase activity, indicating its role in promoting programmed cell death (apoptosis) in cancer cells.
  • Case Studies :
    • In a study evaluating various pyrazole derivatives, compounds similar to this one exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
    • Further investigations revealed that specific analogs induced morphological changes in MDA-MB-231 cells and increased caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (μM)Mechanism of Action
2-{6-benzyl...MDA-MB-2312.43–7.84Microtubule destabilization
HepG24.98–14.65Apoptosis induction via caspase activation
LLC-PK1 (control)N/ALower selectivity compared to cancer lines

Molecular Modeling Studies

Molecular modeling studies have indicated that the structural features of pyrazolo[4,3-d]pyrimidines contribute significantly to their biological activity. The presence of specific functional groups can enhance binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

N-(3-Ethylphenyl)Acetamide Derivative ()

  • Core : Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo groups.
  • Substituents :
    • R6: Benzyl (identical to the target compound).
    • R2: Methyl (vs. ethyl in the target).
    • Acetamide group: N-(3-ethylphenyl) (vs. N-(3-methoxyphenyl)).
  • The 3-ethylphenyl group lacks the methoxy’s electron-donating effect, which could impact solubility and binding .

N-(4-Fluorobenzyl)Acetamide Derivative ()

  • Core : Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo groups.
  • Substituents :
    • R6: 2-Phenylethyl (vs. benzyl in the target).
    • R2: Ethyl (identical).
    • Acetamide group: N-(4-fluorobenzyl) (vs. N-(3-methoxyphenyl)).
  • Implications : The 2-phenylethyl group introduces additional flexibility, possibly affecting conformational stability. The fluorobenzyl group’s electronegativity may enhance metabolic stability compared to the methoxyphenyl .

Pyrazolo[1,5-a]Pyrimidine Derivatives ()

  • Core : Pyrazolo[1,5-a]pyrimidine (distinct fused ring system).
  • Substituents :
    • R5/R7: Diethyl groups (vs. 5,7-dioxo in the target).
    • R2: 4-Fluorophenyl (vs. ethyl).
    • Side chain: Acetic acid (vs. acetamide).

Thiazolo-Pyrimidine and Benzothiazine Analogues ()

  • Core : Thiazolo[3,2-a]pyrimidine () or pyrazolo[4,3-c]benzothiazine ().
  • : Fluorobenzyl acetamide (similar to target’s side chain) but with a sulfone group.
  • Implications : The thiazole or benzothiazine cores introduce sulfur atoms, which may influence redox properties or metal coordination. The sulfone in could enhance metabolic resistance compared to the target’s dioxo groups .

Key Structural and Functional Differences

Feature Target Compound Closest Analogues (Evidence) Implications
Core Structure Pyrazolo[4,3-d]pyrimidine-5,7-dione Pyrazolo[1,5-a]pyrimidine () Dioxo groups may enhance hydrogen bonding.
R6 Substituent Benzyl 2-Phenylethyl () Benzyl offers rigidity; phenylethyl adds flexibility.
R2 Substituent Ethyl Methyl () Ethyl increases steric bulk, potentially improving target selectivity.
Acetamide Group N-(3-Methoxyphenyl) N-(4-Fluorobenzyl) () Methoxy improves solubility; fluorine enhances stability.

Q & A

Basic: What are the key synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[4,3-d]pyrimidine precursors. A common approach includes:

  • Step 1: Formation of the pyrimidine core via condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with benzyl-protected carbonyl intermediates under basic conditions (e.g., triethylamine) .
  • Step 2: Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 3-methoxyphenylamine using coupling agents like EDC/HOBt .
  • Step 3: Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the target compound .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Temperature control: Maintaining 60–80°C during cyclization steps to avoid side reactions (e.g., decomposition of labile intermediates) .
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst screening: Testing bases like sodium hydride or potassium carbonate for improved regioselectivity in pyrimidine ring formation .
  • Real-time monitoring: Using TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What characterization techniques are essential for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying substituent positions (e.g., benzyl and methoxyphenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+: ~479.18 g/mol) .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ confirm carbonyl groups in the pyrimidine and acetamide moieties .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Purity validation: Ensure ≥95% purity via HPLC and elemental analysis before bioassays .
  • Assay standardization: Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine for IC50 comparisons) .
  • Mechanistic follow-up: Use molecular docking to validate target engagement (e.g., ATP-binding pockets of kinases) and rule off-target effects .

Basic: What are the primary biological targets of this compound?

Answer:
Based on structural analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives), potential targets include:

  • Kinases: Inhibition of MAPK or PI3K pathways due to competitive binding with ATP .
  • Epigenetic regulators: Interaction with histone deacetylases (HDACs) via the acetamide group .
  • Inflammatory mediators: Modulation of COX-2 activity observed in related compounds with methoxyphenyl substituents .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications: Replace the benzyl group with electron-withdrawing substituents (e.g., 4-fluorobenzyl) to assess impact on kinase selectivity .
  • Acetamide variations: Substitute the 3-methoxyphenyl group with heterocycles (e.g., pyridyl) to improve solubility and bioavailability .
  • Functional group additions: Introduce sulfonyl or thiourea moieties to enhance hydrogen bonding with target proteins .
  • Data-driven design: Use QSAR models trained on analogs’ IC50 values to prioritize synthetic targets .

Basic: How to address solubility challenges in formulation?

Answer:

  • Co-solvent systems: Use DMSO/PEG400 mixtures (1:4 v/v) for in vitro assays .
  • Salt formation: Prepare hydrochloride salts via reaction with HCl gas in anhydrous ether .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion .

Advanced: What computational methods predict biological activity and binding modes?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with kinase domains (PDB IDs: 1ATP, 3QKK). Focus on hydrogen bonds between the acetamide group and conserved lysine residues .
  • Molecular dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational changes .
  • Pharmacophore mapping: Identify critical features (e.g., hydrophobic benzyl group, hydrogen-bond acceptor at C7) using Schrödinger’s Phase .

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